Hept-4-EN-3-one

Description

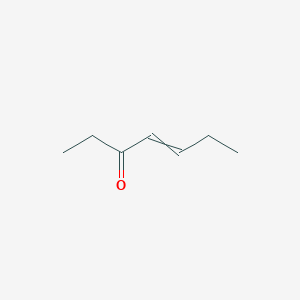

Structure

3D Structure

Properties

CAS No. |

659728-15-1 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hept-4-en-3-one |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

ZPGYUDWZVQOWNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

Hept-4-EN-3-one chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-3-one is an alpha,beta-unsaturated ketone with the molecular formula C₇H₁₂O. As a member of the enone class of compounds, it possesses a reactive Michael acceptor site, making it a molecule of interest for synthetic chemistry and potentially for biological applications. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and spectral characterization of Hept-4-en-3-one. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs and general principles of enone chemistry are incorporated to provide a comprehensive profile. All quantitative data is summarized in structured tables, and logical workflows for synthesis and spectral analysis are presented using Graphviz diagrams.

Chemical Structure and Properties

Hept-4-en-3-one is a seven-carbon ketone with a double bond between carbons 4 and 5. The presence of this double bond in conjugation with the carbonyl group defines its chemical reactivity. The molecule can exist as two geometric isomers, (E)-hept-4-en-3-one and (Z)-hept-4-en-3-one.

Table 1: Chemical Identifiers for Hept-4-en-3-one [1][2]

| Identifier | Value |

| IUPAC Name | hept-4-en-3-one |

| Molecular Formula | C₇H₁₂O |

| CAS Number | 659728-15-1 |

| Canonical SMILES | CCC=CC(=O)CC |

| InChI | InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h5-6H,3-4H2,1-2H3 |

| InChIKey | ZPGYUDWZVQOWNY-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of Hept-4-en-3-one [1]

| Property | Value |

| Molecular Weight | 112.17 g/mol |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 112.088815 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

Synthesis of Hept-4-en-3-one

While a specific, detailed experimental protocol for the synthesis of Hept-4-en-3-one is not widely documented, a plausible and general method for its preparation is through an Aldol (B89426) condensation reaction. This approach involves the reaction of propanal and 2-pentanone, followed by dehydration.

Proposed Synthetic Pathway: Aldol Condensation

The following diagram illustrates a logical workflow for the synthesis of Hept-4-en-3-one via a base-catalyzed Aldol condensation.

Caption: Proposed synthesis of Hept-4-en-3-one via Aldol condensation.

General Experimental Protocol for Aldol Condensation

-

Enolate Formation: Dissolve 2-pentanone in a suitable solvent such as ethanol. Add an aqueous solution of a base, typically sodium hydroxide, dropwise at a controlled temperature (e.g., 0-5 °C) to generate the enolate.

-

Aldol Addition: To the solution containing the enolate, slowly add propanal while maintaining the reaction temperature. Stir the mixture until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Dehydration: Upon completion of the aldol addition, the reaction mixture is typically heated to induce dehydration of the intermediate β-hydroxy ketone (aldol adduct). Acidification of the reaction mixture can also facilitate this step.

-

Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield Hept-4-en-3-one.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data for Hept-4-en-3-one

| Technique | Expected Features |

| ¹H NMR | - Signals for two vinylic protons (δ 6.0-7.0 ppm).- Signals for methylene (B1212753) groups adjacent to the carbonyl and the double bond.- Signals for terminal methyl groups. |

| ¹³C NMR | - Signal for the carbonyl carbon (δ ~198-205 ppm).- Signals for the two sp² hybridized carbons of the double bond (δ ~125-150 ppm).- Signals for sp³ hybridized carbons of the ethyl and propyl chains. |

| IR Spectroscopy | - Strong C=O stretching vibration for a conjugated ketone (~1670-1690 cm⁻¹).- C=C stretching vibration (~1620-1640 cm⁻¹).- C-H stretching and bending vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 112.- Fragmentation pattern corresponding to the loss of alkyl and acyl groups. |

Logical Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the identification of Hept-4-en-3-one from its spectroscopic data.

References

Synthesis of Hept-4-en-3-one from Ethyl Vinyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hept-4-en-3-one from ethyl vinyl ketone. The primary method detailed is the 1,4-conjugate addition of a Grignard reagent to the α,β-unsaturated ketone, a key reaction in the formation of carbon-carbon bonds.[1][2] This document includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow.

Reaction Principle

The synthesis of hept-4-en-3-one from ethyl vinyl ketone is achieved through a 1,4-conjugate addition reaction, also known as a Michael addition.[3] In this reaction, a nucleophile—in this case, an ethyl group from a Grignard reagent—attacks the β-carbon of the α,β-unsaturated ketone.[4] While Grignard reagents can also attack the carbonyl carbon in a 1,2-addition, the 1,4-addition is favored under specific conditions and is the desired pathway for the synthesis of hept-4-en-3-one.[4][5][6] The use of organocuprate reagents, often prepared in situ from Grignard reagents and a copper salt, can further enhance the selectivity for 1,4-addition.[6][7][8]

The reaction proceeds via a nucleophilic addition mechanism, potentially involving a six-membered ring transition state where the magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen.[1][9] Subsequent protonation during the workup step yields the final ketone product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of hept-4-en-3-one via the 1,4-conjugate addition of an ethyl Grignard reagent to ethyl vinyl ketone. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.[1][10][11]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide

-

Ethyl vinyl ketone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether or THF.

-

Add a small amount of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted, forming a gray-to-brown solution of ethylmagnesium bromide.

-

-

Conjugate Addition Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of ethyl vinyl ketone in anhydrous diethyl ether or THF in the dropping funnel.

-

Add the ethyl vinyl ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure hept-4-en-3-one.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of hept-4-en-3-one. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

| Parameter | Value |

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol [12][13] |

| Theoretical Yield | Dependent on the scale of the reaction |

| Actual Yield | Typically 60-80% |

| Boiling Point | 158-160 °C at atmospheric pressure |

| Density | 0.845 g/mL at 25 °C |

| Appearance | Colorless to pale yellow liquid |

Visualizations

Reaction Pathway

The following diagram illustrates the reaction pathway for the synthesis of hept-4-en-3-one from ethyl vinyl ketone via a 1,4-conjugate addition of ethylmagnesium bromide.

Caption: Reaction pathway for the synthesis of Hept-4-en-3-one.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis of hept-4-en-3-one.

Caption: Experimental workflow for Hept-4-en-3-one synthesis.

References

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 7. Diastereoselective copper-catalysed 1,4-addition of Grignard reagents to N-enoyl oxazolidinones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. (Z)-hept-4-en-3-one | C7H12O | CID 89258747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hept-4-en-3-one | C7H12O | CID 54559114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Hept-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, Hept-4-en-3-one. The information detailed herein is essential for the unequivocal identification and characterization of this compound, playing a critical role in quality control, reaction monitoring, and metabolite identification in drug discovery and development. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Hept-4-en-3-one.

Table 1: ¹H NMR Spectroscopic Data for (E)-Hept-4-en-3-one

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.83 | dt | 15.7, 6.9 | 1H | H-5 |

| 6.09 | dt | 15.7, 1.6 | 1H | H-4 |

| 2.58 | q | 7.4 | 2H | H-2 |

| 2.22 | qd | 6.9, 1.6 | 2H | H-6 |

| 1.06 | t | 7.4 | 3H | H-1 |

| 1.05 | t | 7.5 | 3H | H-7 |

Table 2: ¹³C NMR Spectroscopic Data for (E)-Hept-4-en-3-one

| Chemical Shift (δ) ppm | Carbon Atom |

| 201.0 | C-3 (C=O) |

| 147.9 | C-5 |

| 131.0 | C-4 |

| 34.2 | C-2 |

| 25.5 | C-6 |

| 12.4 | C-7 |

| 8.2 | C-1 |

Table 3: Infrared (IR) Spectroscopy Data for Hept-4-en-3-one

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2970 | C-H stretch (alkane) |

| ~1675 | C=O stretch (α,β-unsaturated ketone) |

| ~1635 | C=C stretch (alkene) |

| ~975 | =C-H bend (trans alkene) |

Table 4: Mass Spectrometry (MS) Data for Hept-4-en-3-one

| m/z | Relative Intensity (%) | Assignment |

| 112 | - | [M]⁺ (Molecular Ion) |

| 83 | - | [M - C₂H₅]⁺ |

| 55 | - | [C₄H₇]⁺ |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following provides a generalized methodology for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts are also reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy:

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride or potassium bromide plates. The spectrum is recorded over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like Hept-4-en-3-one.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Hept-4-en-3-one.

Technical Guide: Hept-4-en-3-one (CAS No. 659728-15-1)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| IUPAC Name | Hept-4-en-3-one |

| CAS Number | 659728-15-1[1][2] |

| Molecular Formula | C₇H₁₂O[1] |

| Molecular Weight | 112.17 g/mol [1] |

| Synonyms | (E)-hept-4-en-3-one |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of Hept-4-en-3-one. Experimental data for this specific compound is limited.

| Property | Value | Reference |

| Molecular Weight | 112.17 g/mol | [1] |

| XLogP3-AA (LogP) | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 112.088815002 Da | [1] |

| Monoisotopic Mass | 112.088815002 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 92.6 | [1] |

Safety Information

Note: No specific GHS classification, hazard statements, or precautionary statements are available for Hept-4-en-3-one (CAS 659728-15-1). The information below is based on general safety data for flammable ketones and should be used as a guideline pending a thorough internal safety assessment.

General Hazard Profile of Flammable Ketones

Unsaturated ketones can be flammable liquids and may cause irritation to the skin, eyes, and respiratory tract.

GHS Hazard Statements (General for Flammable Ketones)

| Code | Statement |

| H226 | Flammable liquid and vapor. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements (General for Flammable Ketones)

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

Experimental Protocols

Detailed experimental protocols for Hept-4-en-3-one are not available. The following are general methodologies for the analysis of ketones.

Identification of Ketones (General Procedure)

Objective: To confirm the presence of a ketone functional group.

Method: 2,4-Dinitrophenylhydrazine (B122626) (2,4-DNPH) Test

-

Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid.

-

Procedure:

-

Dissolve a small amount of the sample (a few drops if liquid, a few milligrams if solid) in a suitable solvent like ethanol.

-

Add a few drops of the 2,4-DNPH reagent to the sample solution.

-

Shake the mixture vigorously.

-

-

Observation: The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group (aldehyde or ketone).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Procedure)

Objective: To separate and identify the components of a volatile sample.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Sample Preparation: Dilute the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Conditions:

-

Column: Use a nonpolar capillary column (e.g., HP-5MS).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis: Identify Hept-4-en-3-one by its retention time and by comparing its mass spectrum to a reference library.

Mandatory Visualizations

Caption: General workflow for safe chemical handling.

This guide provides a foundational understanding of Hept-4-en-3-one based on available data. Researchers should exercise due diligence and consult additional resources to ensure safe handling and use of this compound.

References

The Enigmatic Presence of Hept-4-en-3-one in Nature: A Technical Guide to its Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-4-en-3-one and its derivatives are unsaturated ketones that have been identified in a variety of natural sources, ranging from the defensive secretions of arachnids to the rhizomes of medicinal plants. These compounds are of significant interest to researchers in chemical ecology, natural product chemistry, and drug discovery due to their roles as pheromones, defensive agents, and potential as bioactive molecules. This technical guide provides a comprehensive overview of the natural occurrence of specific Hept-4-en-3-one isomers and details the methodologies for their isolation and characterization.

Natural Occurrence of Hept-4-en-3-one Derivatives

The natural occurrence of Hept-4-en-3-one is primarily documented through its substituted derivatives. Two notable examples are 4-Methylhept-4-en-3-one, found in arachnids, and 1,7-Diphenylhept-4-en-3-one, a constituent of a medicinal plant. Quantitative data on their natural abundance is often limited and can vary based on the organism and environmental conditions.

Table 1: Natural Occurrence and Quantitative Data of Hept-4-en-3-one Derivatives

| Compound Name | Isomer | Natural Source | Organism (Species) | Part of Organism | Reported Yield/Concentration | Reference(s) |

| 4-Methylhept-4-en-3-one | (E)-4-Methyl-4-hepten-3-one | Defensive Secretion | Harvestman (Leiobunum leiopenis) | Scent Gland Secretion | Major volatile component (specific quantity not reported) | [1] |

| 1,7-Diphenylhept-4-en-3-one | (4E)-1,7-Diphenylhept-4-en-3-one | Rhizomes | Lesser Galangal (Alpinia officinarum) | Rhizome | ~0.0000225% (4.5 mg from 20 kg of dried rhizomes) | [2] |

Experimental Protocols

The isolation and characterization of Hept-4-en-3-one derivatives from their natural sources require specific and sensitive analytical techniques. Below are detailed protocols for the extraction, isolation, and analysis of these compounds.

Protocol 1: Isolation and Analysis of 4-Methylhept-4-en-3-one from Harvestman Defensive Secretions

This protocol is a generalized procedure for the collection and analysis of volatile compounds from the defensive secretions of harvestmen, such as Leiobunum species.

1. Collection of Defensive Secretions:

-

Objective: To non-lethally collect the volatile defensive secretions from live harvestmen.

-

Materials: Live harvestmen (Leiobunum sp.), fine-tipped forceps, glass capillary tubes or small glass vials.

-

Procedure:

-

Gently hold the harvestman with fine-tipped forceps, taking care not to crush the specimen.

-

Carefully bring the tip of a glass capillary tube or the opening of a small vial to the ozopore (the opening of the defensive gland) located on the prosoma.

-

Induce secretion by gently pinching a leg of the harvestman with another pair of forceps.

-

The secreted fluid will be drawn into the capillary tube or deposited on the inner surface of the vial.

-

Seal the capillary tube or vial immediately to prevent the loss of volatile compounds. For quantitative analysis, a known number of individuals should be sampled.

-

2. Sample Preparation for GC-MS Analysis:

-

Objective: To prepare the collected secretion for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Materials: Collected secretion sample, a suitable solvent (e.g., hexane (B92381) or dichloromethane, high purity), micro-vials for GC autosampler.

-

Procedure:

-

If using a capillary tube, break the tube into a micro-vial containing a small, precise volume of solvent (e.g., 50 µL).

-

If collected in a vial, rinse the inner surface of the vial with a small, precise volume of solvent and transfer the rinse to a micro-vial.

-

Vortex the micro-vial gently to ensure thorough mixing.

-

The sample is now ready for injection into the GC-MS system.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate, identify, and quantify the volatile components of the defensive secretion.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

-

-

Identification: The identification of 4-Methylhept-4-en-3-one is achieved by comparing the retention time and the mass spectrum of the peak of interest with those of an authentic standard.

Protocol 2: Isolation and Characterization of 1,7-Diphenylhept-4-en-3-one from Alpinia officinarum Rhizomes

This protocol outlines the steps for the extraction and chromatographic isolation of diarylheptanoids from the rhizomes of Alpinia officinarum.

1. Extraction of Rhizomes:

-

Objective: To obtain a crude extract containing diarylheptanoids from dried rhizomes.

-

Materials: Dried and powdered rhizomes of Alpinia officinarum, methanol (B129727) or ethanol (B145695) (95%), rotary evaporator.

-

Procedure:

-

Macerate the powdered rhizomes with 95% methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Fractionation and Column Chromatography:

-

Objective: To isolate 1,7-Diphenylhept-4-en-3-one from the crude extract.[3]

-

Materials: Crude extract, silica (B1680970) gel for column chromatography, a series of solvents for elution (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol).

-

Procedure:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or chloroform.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.[4]

-

3. Structural Elucidation by NMR Spectroscopy:

-

Objective: To confirm the structure of the isolated 1,7-Diphenylhept-4-en-3-one.

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer.

-

Procedure:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

The chemical shifts and coupling constants of the protons and carbons will be characteristic of the α,β-unsaturated ketone and the two phenyl rings, allowing for the unambiguous structural assignment of (4E)-1,7-Diphenylhept-4-en-3-one.

-

Visualizations

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and identification of Hept-4-en-3-one derivatives from natural sources.

References

- 1. Characterization and synthesis of volatile compounds from the defensive secretions of some "daddy longlets" (Arachnida: Opiliones: Leiobunum spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic and Kinetic Data of Hept-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-4-en-3-one, an α,β-unsaturated ketone, is a molecule of interest in various chemical contexts, including organic synthesis and as a potential building block in drug development. Its reactivity is characterized by the conjugated system, which allows for both nucleophilic attack at the carbonyl carbon (1,2-addition) and at the β-carbon (1,4-conjugate or Michael addition).[1][2] A thorough understanding of the thermodynamic and kinetic parameters governing its reactions is crucial for predicting its behavior, optimizing reaction conditions, and designing novel synthetic pathways. This technical guide summarizes the available data for structurally related compounds and provides detailed experimental protocols for the determination of key thermodynamic and kinetic properties of Hept-4-en-3-one.

Thermodynamic Data

Specific experimental thermodynamic data for Hept-4-en-3-one, such as its standard enthalpy of formation, standard entropy, and heat capacity, are not available in the literature. However, data for related saturated and unsaturated ketones can provide a basis for estimation and comparison. The NIST Chemistry WebBook is a valuable resource for such data.[3][4][5]

Table 1: Physical and Computed Properties of Hept-4-en-3-one and Related Compounds

| Property | Hept-4-en-3-one (Computed) | (E)-Hept-4-en-3-one (Computed) | 4-Heptanone (Experimental) |

| Molecular Formula | C7H12O[6] | C7H12O[7] | C7H14O[5] |

| Molecular Weight ( g/mol ) | 112.17[6] | 112.17[7] | 114.19[5] |

| XLogP3-AA | 1.7[6] | 1.7[7] | 2.1 |

| Topological Polar Surface Area (Ų) | 17.1[6] | 17.1[7] | 17.1 |

| Complexity | 92.6[6] | 92.6[7] | 61.3 |

Table 2: Enthalpy of Formation for Related C7 Ketones

| Compound | State | ΔfH° (kJ/mol) | Reference |

| 4-Heptanone | Gas | -298.3 ± 1.3 | [5] |

| Cycloheptanone | Liquid | -297.6 ± 1.0 | [4] |

Experimental Protocols: Thermodynamics

Determination of the Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of a liquid organic compound like Hept-4-en-3-one can be determined using bomb calorimetry to measure the enthalpy of combustion (ΔcH°).

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity Hept-4-en-3-one (typically encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion) is placed in a crucible inside a combustion bomb.

-

Calorimeter Setup: The bomb is filled with high-pressure oxygen (ca. 30 atm) and placed in a calorimeter vessel containing a known mass of water. The entire assembly is thermally insulated.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water in the calorimeter is monitored with high precision over time until thermal equilibrium is re-established.

-

Calculation of Enthalpy of Combustion: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system (determined separately by combusting a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if sulfur is present), as well as for the heat of combustion of the fuse wire and any sample support.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, based on the balanced chemical equation for the combustion of Hept-4-en-3-one (C7H12O).

Kinetic Data

Specific kinetic data for Hept-4-en-3-one, such as rate constants and activation energies for its reactions, are not documented in the literature. The reactivity of α,β-unsaturated ketones is dominated by nucleophilic additions. The competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (Michael addition) is a key aspect of their kinetics and is influenced by the nature of the nucleophile (hard vs. soft), the solvent, and the reaction temperature.[8][9]

-

Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor the kinetically controlled 1,2-addition.

-

Soft nucleophiles (e.g., Gilman cuprates, thiols, amines) generally favor the thermodynamically controlled 1,4-addition.[1]

Experimental Protocols: Kinetics

Determination of Reaction Kinetics using UV-Vis Spectroscopy

The kinetics of reactions involving Hept-4-en-3-one, such as a Michael addition, can be monitored using UV-Vis spectroscopy if there is a change in the chromophore during the reaction. The disappearance of the conjugated system often leads to a decrease in absorbance at a specific wavelength.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer equipped with a thermostatted cell holder is used. For fast reactions, a stopped-flow apparatus can be employed.

-

Reagent Preparation: Solutions of Hept-4-en-3-one and the nucleophile of known concentrations are prepared in a suitable solvent that does not absorb in the spectral region of interest.

-

Kinetic Run: The solutions are rapidly mixed in the cuvette, and the absorbance at the wavelength of maximum absorbance (λmax) of the reactant is monitored over time.

-

Data Analysis (Initial Rate Method):

-

The initial rate of the reaction is determined from the slope of the absorbance vs. time plot at t=0.

-

A series of experiments are performed where the initial concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).

-

The order of the reaction with respect to each reactant is determined by plotting the logarithm of the initial rate against the logarithm of the initial concentration of the varied reactant.

-

The rate constant (k) is then calculated from the rate law.

-

-

Determination of Activation Energy: The rate constant is determined at several different temperatures. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T. The slope of this plot is equal to -Ea/R, where R is the gas constant.

Logical Relationships in Reactivity

The regioselectivity of nucleophilic attack on Hept-4-en-3-one is a critical aspect of its reactivity, governed by the principles of kinetic versus thermodynamic control.

Conclusion

While specific, experimentally determined thermodynamic and kinetic data for Hept-4-en-3-one are currently lacking in the scientific literature, this guide provides a comprehensive overview of the methodologies required to obtain such critical information. By employing standard techniques such as combustion calorimetry and UV-Vis spectroscopy, researchers can elucidate the thermochemical and kinetic profiles of this versatile α,β-unsaturated ketone. The data for related compounds presented herein can serve as a valuable reference point for these future investigations. A thorough understanding of these properties will undoubtedly facilitate the application of Hept-4-en-3-one in synthetic chemistry and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Hepten-3-one, 5-ethyl-4-methyl- [webbook.nist.gov]

- 4. Cycloheptanone [webbook.nist.gov]

- 5. 4-Heptanone [webbook.nist.gov]

- 6. Hept-4-en-3-one | C7H12O | CID 54559114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hepten-3-one | C7H12O | CID 10909527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Discovery and Historical Context of Hept-4-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hept-4-en-3-one, an α,β-unsaturated ketone, represents a class of organic compounds pivotal to synthetic chemistry and with potential applications in drug development. While a singular "discovery" of this specific molecule is not prominently documented, its existence and synthesis are intrinsically linked to the development of one of organic chemistry's most fundamental carbon-carbon bond-forming reactions: the aldol (B89426) condensation, and more specifically, the Claisen-Schmidt condensation. This guide delves into the historical context of the reactions that enable the synthesis of Hept-4-en-3-one, provides detailed experimental protocols for its plausible synthesis based on historical methods, and presents relevant physicochemical data.

Introduction and Historical Context

The history of Hept-4-en-3-one is not one of a sudden discovery but rather a logical outcome of the advancements in synthetic organic chemistry in the late 19th century. The core of its synthesis lies in the Aldol Condensation , a reaction first reported independently by Charles-Adolphe Wurtz in 1872 and Alexander Borodin in 1869.[1][2] This reaction involves the nucleophilic addition of a ketone or aldehyde enolate to another carbonyl compound.

A significant advancement of this reaction, pertinent to the synthesis of Hept-4-en-3-one, is the Claisen-Schmidt condensation , developed by Rainer Ludwig Claisen and J. G. Schmidt in 1880 and 1881.[3][4] This particular variation involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic or, as in this case, an aliphatic carbonyl compound that can also enolize. The reaction between propanal and 2-pentanone provides a direct and historically relevant route to Hept-4-en-3-one.

A modern application highlighting a structurally similar compound involves the synthesis of 4-methylheptan-3-ol, a pheromone, which starts from 4-methylhept-4-en-3-one. This precursor is readily synthesized via an aldol condensation of propanal and 3-pentanone, further underscoring the practical utility of this historical reaction in contemporary science.[5][6]

Physicochemical Properties of Hept-4-en-3-one

A summary of the key quantitative data for Hept-4-en-3-one is presented in the table below. This data is essential for its identification, handling, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| IUPAC Name | Hept-4-en-3-one |

| CAS Number | 659728-15-1 |

| Appearance | Not specified, likely a colorless liquid |

| Boiling Point | Estimated 150-160 °C |

| Density | Estimated 0.85-0.90 g/mL |

Data sourced from PubChem CID 54559114.[7]

Plausible Historical Synthesis: The Claisen-Schmidt Condensation

The synthesis of Hept-4-en-3-one can be efficiently achieved through a crossed aldol (Claisen-Schmidt) condensation between propanal and 2-pentanone.

Propanal + 2-Pentanone → Hept-4-en-3-one + H₂O

The following protocol is a generalized procedure based on established methods for Claisen-Schmidt condensations.

Materials:

-

Propanal

-

2-Pentanone

-

Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

-

Hydrochloric Acid (HCl), dilute solution (for neutralization)

Procedure:

-

Reaction Setup: A solution of sodium hydroxide (10-20%) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reactants: A mixture of 2-pentanone and propanal (in equimolar amounts or with a slight excess of propanal) is added dropwise to the cooled basic solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-4 hours) to ensure the completion of the aldol addition.

-

Dehydration: The reaction mixture is then gently heated (to approximately 50-60 °C) to promote the dehydration of the intermediate β-hydroxy ketone to form the α,β-unsaturated ketone, Hept-4-en-3-one. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the reaction mixture is neutralized with a dilute solution of hydrochloric acid.

-

Extraction: The aqueous layer is extracted several times with an organic solvent such as diethyl ether or dichloromethane.

-

Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure Hept-4-en-3-one.

Reaction Mechanism and Pathway Visualization

The Claisen-Schmidt condensation proceeds through a series of well-understood steps, beginning with the formation of an enolate, followed by nucleophilic attack and subsequent dehydration.

-

Enolate Formation: A hydroxide ion (from NaOH or KOH) abstracts an acidic α-hydrogen from 2-pentanone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of propanal, forming an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by water (present in the reaction mixture) to give a β-hydroxy ketone (4-hydroxyheptan-3-one).

-

Dehydration: Under the reaction conditions (especially with heating), a second α-hydrogen is abstracted, leading to the elimination of a hydroxide ion and the formation of a carbon-carbon double bond, yielding the final product, Hept-4-en-3-one.

Caption: Synthetic pathway for Hept-4-en-3-one via Claisen-Schmidt condensation.

Caption: Step-by-step experimental workflow for the synthesis of Hept-4-en-3-one.

Conclusion

While the specific moment of the "discovery" of Hept-4-en-3-one is not a landmark event in chemical history, its synthesis is a direct application of the foundational Claisen-Schmidt condensation. This reaction, a cornerstone of organic synthesis, provides a reliable and historically significant method for its preparation. The understanding of such fundamental reactions is crucial for researchers and scientists in the field of drug development, as the α,β-unsaturated ketone moiety is a valuable synthon for the construction of more complex bioactive molecules. The protocols and data presented in this guide offer a comprehensive overview for the laboratory-scale synthesis and understanding of Hept-4-en-3-one.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. praxilabs.com [praxilabs.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hept-4-en-3-one | C7H12O | CID 54559114 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hept-4-en-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hept-4-en-3-one, an α,β-unsaturated ketone. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the core chemical principles governing its solubility. Furthermore, it offers a predictive framework for its behavior in various organic solvents and details the experimental protocols required for empirical determination.

Introduction to Hept-4-en-3-one and Its Solubility

Hept-4-en-3-one (C₇H₁₂O) is an organic compound featuring a seven-carbon chain, a ketone functional group at the third carbon, and a carbon-carbon double bond between the fourth and fifth carbons.[1][2] As an α,β-unsaturated ketone, its chemical properties, including solubility, are influenced by the conjugated system formed by the carbonyl group and the double bond.[3][4] This conjugation results in a polar molecule.[5]

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, the polarity of hept-4-en-3-one, arising from its ketone group, dictates its solubility profile in different organic solvents.

Predicted Solubility of Hept-4-en-3-one

Based on the polar nature of the carbonyl group in ketones, hept-4-en-3-one is expected to be more soluble in polar organic solvents and less soluble in nonpolar organic solvents.[5] The following table provides a predicted solubility profile of hept-4-en-3-one in a range of common organic solvents, categorized by their polarity.

| Solvent | Formula | Dielectric Constant (at 20-25°C) | Polarity | Predicted Solubility of Hept-4-en-3-one |

| Polar Protic Solvents | ||||

| Water | H₂O | 80.1 | High | Low to Moderate |

| Methanol | CH₃OH | 32.7 | High | Miscible |

| Ethanol | C₂H₅OH | 24.6 | High | Miscible |

| Isopropanol | C₃H₈O | 19.9 | High | Miscible |

| Acetic Acid | C₂H₄O₂ | 6.2 | High | Miscible |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47 | High | Miscible |

| Acetonitrile | C₂H₃N | 36.64 | High | Miscible |

| Dimethylformamide (DMF) | C₃H₇NO | 38.25 | High | Miscible |

| Acetone | C₃H₆O | 21.01 | High | Miscible |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Medium | High |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Medium | High |

| Dichloromethane | CH₂Cl₂ | 9.1 | Medium | High |

| Nonpolar Solvents | ||||

| Toluene | C₇H₈ | 2.4 | Low | Low |

| Hexane | C₆H₁₄ | 1.9 | Low | Low |

| Cyclohexane | C₆H₁₂ | 2.02 | Low | Low |

| Carbon Tetrachloride | CCl₄ | 2.24 | Low | Low |

| Diethyl Ether | C₄H₁₀O | 4.3 | Low | High |

Note: Data for dielectric constants are sourced from publicly available chemical data.[8] "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.[9]

Experimental Protocols for Solubility Determination

To empirically determine the solubility of hept-4-en-3-one, the following experimental protocols can be employed.

3.1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Hept-4-en-3-one

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes (e.g., 10 x 75 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of hept-4-en-3-one to a clean, dry test tube.

-

Add 2 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the mixture for 10-20 seconds.[6]

-

Observe the solution. If a single, clear phase is present, the compound is considered miscible (soluble).[6]

-

If two distinct layers form, the compound is immiscible (insoluble).[6]

-

If the solution is cloudy or contains undissolved droplets, it is partially soluble.

-

Record the observations for each solvent tested.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method determines the concentration of a saturated solution of the solute in a solvent at a specific temperature.

Materials:

-

Hept-4-en-3-one

-

Chosen organic solvent

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Add an excess amount of hept-4-en-3-one to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to remain undisturbed at the constant temperature for at least 2 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe fitted with a filter to remove any undissolved solute.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact weight of the solution transferred.

-

Allow the solvent to evaporate completely in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, weigh the dish containing the dried hept-4-en-3-one residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

Visualizations

4.1. Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a compound like hept-4-en-3-one, considering both theoretical prediction and experimental validation.

4.2. Principle of "Like Dissolves Like"

This diagram illustrates the fundamental principle of solubility, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents due to favorable intermolecular interactions.

References

- 1. Hept-4-en-3-one | C7H12O | CID 54559114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hepten-3-one | C7H12O | CID 10909527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Ketone - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Hept-4-en-3-one: A Core Scaffold with Diverse Biological Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hept-4-en-3-one is an α,β-unsaturated ketone that forms the central structural framework for a wide array of naturally occurring and synthetic compounds. While research directly investigating the biological activity of the unsubstituted Hept-4-en-3-one molecule is limited, its core structure is a key pharmacophore in a class of compounds known as diarylheptanoids. These molecules, isolated from various plant species, exhibit a remarkable spectrum of biological activities, including anti-inflammatory, anti-trypanosomal, anti-cancer, and antioxidant effects. This technical guide will delve into the potential biological activity of the Hept-4-en-3-one scaffold by examining the properties and mechanisms of its most well-studied derivatives.

The Hept-4-en-3-one Scaffold: A Foundation for Bioactivity

The chemical structure of Hept-4-en-3-one, with its reactive enone moiety, is crucial for the biological activity observed in its derivatives. This functional group can participate in Michael additions with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, leading to the modulation of various cellular pathways. The lipophilic nature of the heptane (B126788) chain allows for membrane permeability, granting access to intracellular targets.

Diarylheptanoids: Harnessing the Potential of the Hept-4-en-3-one Core

Diarylheptanoids are a class of natural products characterized by a seven-carbon chain linking two aromatic rings. Many of these compounds feature the Hept-4-en-3-one core and have been the subject of extensive research due to their therapeutic potential.

Anti-inflammatory Activity

Several diarylheptanoids containing the Hept-4-en-3-one moiety have demonstrated potent anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, though the precise mechanisms are still under investigation.

Antitrypanosomal Activity

A significant area of research has focused on the efficacy of Hept-4-en-3-one derivatives against protozoan parasites of the Trypanosoma species. The enone motif has been identified as a key contributor to their trypanocidal activity.[1]

One of the most potent compounds identified is 1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one, which exhibits strong activity against Trypanosoma brucei.[1] The proposed mechanism of action involves the depletion of intracellular thiols, such as trypanothione (B104310), which are crucial for the parasite's defense against oxidative stress.[2] This leads to an accumulation of reactive oxygen species and ultimately, parasite death.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for key diarylheptanoid derivatives of Hept-4-en-3-one.

| Compound | Target Organism/Cell Line | Bioassay | Activity Metric | Value | Reference |

| 1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | Trypanosoma brucei brucei | Antitrypanosomal | EC50 | 0.053 ± 0.007 µM | [1] |

| 1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one (Hirsutenone) | Human Renal Adenocarcinoma (TK-10) | Cytotoxicity | EC50 | 6.8 µg/mL | [3] |

| 1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one (Hirsutenone) | Human Breast Adenocarcinoma (MCF-7) | Cytotoxicity | EC50 | 1.9 µg/mL | [3] |

| 1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one (Hirsutenone) | Human Melanoma (UACC-62) | Cytotoxicity | EC50 | 4.8 µg/mL | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the assessment of Hept-4-en-3-one derivatives.

In Vitro Antitrypanosomal Activity Assay

-

Parasite Culture: Trypanosoma brucei brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium.

-

Assay Procedure:

-

Parasites are seeded into 96-well plates at a density of 2 x 104 cells/mL.

-

Serial dilutions of the test compounds are added to the wells.

-

Plates are incubated for 48 hours.

-

Resazurin-based reagent (e.g., AlamarBlue) is added to each well and incubated for an additional 24 hours.

-

Fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

-

Data Analysis: The EC50 (half-maximal effective concentration) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., TK-10, MCF-7, UACC-62) are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Similar to the antitrypanosomal assay, compounds are prepared in DMSO and serially diluted.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

Plates are incubated for 48-72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for formazan (B1609692) crystal formation.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The EC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: General workflow for in vitro bioactivity screening.

References

- 1. Curcuminoid analogs with potent activity against Trypanosoma and Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent trypanocidal curcumin analogs bearing a monoenone linker motif act on trypanosoma brucei by forming an adduct with trypanothione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agro.icm.edu.pl [agro.icm.edu.pl]

Methodological & Application

Hept-4-en-3-one as a Michael Acceptor: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hept-4-en-3-one, an α,β-unsaturated ketone, serves as a versatile Michael acceptor in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is pivotal for constructing complex molecular architectures found in pharmaceuticals and other biologically active compounds. The conjugate addition of nucleophiles to the electrophilic β-carbon of hept-4-en-3-one provides a reliable method for introducing a variety of functional groups, leading to the synthesis of valuable 1,5-dicarbonyl compounds and their derivatives.

General Principles of Michael Addition

The Michael addition is a conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction proceeds via the attack of the nucleophile on the β-carbon of the enone system. This process is typically catalyzed by a base, which enhances the nucleophilicity of the donor. The resulting enolate intermediate is subsequently protonated to yield the final product. The general mechanism is depicted below.

Caption: General mechanism of the Michael Addition reaction.

Applications in Organic Synthesis

The Michael addition of various nucleophiles to hept-4-en-3-one provides access to a diverse range of chemical structures.

Addition of Carbon Nucleophiles

The formation of new carbon-carbon bonds via Michael addition is a cornerstone of synthetic organic chemistry. Stabilized carbanions, such as those derived from diethyl malonate and nitromethane, are excellent nucleophiles for this purpose. The resulting products are versatile intermediates for the synthesis of more complex molecules.

Table 1: Michael Addition of Carbon Nucleophiles to Hept-4-en-3-one (Data adapted from reactions with 4-hexen-3-one)

| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| Diethyl Malonate | Sodium Ethoxide | Ethanol (B145695) | 1.5 | Reflux | ~53-55 |

| Nitromethane | K₂CO₃ / TEBA | Nitromethane | 3 | Room Temp. | ~60-70 |

TEBA: Benzyltriethylammonium chloride

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hept-4-en-3-one (1.0 eq) in absolute ethanol.

-

Add diethyl malonate (1.1 eq) to the solution.

-

Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Neutralize the reaction with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

-

To a suspension of potassium carbonate (1.35 eq) and a catalytic amount of benzyltriethylammonium chloride (TEBA) in nitromethane, add a solution of hept-4-en-3-one (1.0 eq) in nitromethane.

-

Stir the mixture vigorously at room temperature for 3 hours, monitoring by TLC.

-

Upon completion, add brine to the reaction mixture.

-

Extract the aqueous layer with diethyl ether (4 x 20 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Typical experimental workflow for Michael Addition.

Addition of Heteroatom Nucleophiles

The aza-Michael (addition of amines) and thia-Michael (addition of thiols) reactions are powerful methods for introducing nitrogen and sulfur moieties, respectively. These reactions are of significant interest in drug development due to the prevalence of these heteroatoms in bioactive molecules.

Table 2: Michael Addition of Heteroatom Nucleophiles to Hept-4-en-3-one (Data adapted from reactions with 4-hexen-3-one)

| Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| Benzylamine (B48309) | None | THF/Benzene | 2 | Room Temp. | High |

| Thiophenol | None | Neat | 0.5 | 30 | High |

-

To a round-bottom flask, add hept-4-en-3-one (1.0 eq) and anhydrous benzene.

-

Remove residual moisture by azeotropic distillation using a Dean-Stark apparatus.

-

After cooling to room temperature, add anhydrous tetrahydrofuran (B95107) (THF).

-

Add benzylamine (1.0 eq) to the solution.

-

Stir the resulting reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the β-amino ketone.

-

In a reaction vial, mix hept-4-en-3-one (1.0 eq) and thiophenol (2.0 eq).

-

Stir the mixture at 30 °C.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically within 30 minutes), the crude product can be purified directly by column chromatography on silica gel to yield the β-thio ketone.

Caption: Logical relationship of reactants and conditions.

Conclusion

Hept-4-en-3-one is a valuable and reactive Michael acceptor in organic synthesis. The protocols outlined in these application notes, adapted from closely related systems, provide a solid foundation for researchers to explore the synthesis of a wide array of functionalized molecules. The ability to form carbon-carbon and carbon-heteroatom bonds through this methodology makes it a powerful tool in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions for specific nucleophiles is encouraged to achieve the best possible outcomes.

Asymmetric Synthesis Protocols for Hept-4-en-3-one: Biocatalytic Reduction and Organocatalytic Conjugate Addition

For Immediate Release: December 15, 2025

These application notes provide detailed protocols for two distinct and highly efficient methods for the asymmetric synthesis of chiral molecules derived from hept-4-en-3-one. The protocols are designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. The methodologies presented herein leverage the precision of biocatalysis for stereoselective reduction and the versatility of organocatalysis for asymmetric conjugate addition, yielding products with high enantiomeric purity.

Introduction

Hept-4-en-3-one is a versatile α,β-unsaturated ketone that serves as a valuable prochiral substrate in asymmetric synthesis. The creation of stereogenic centers in a controlled manner is of paramount importance in the synthesis of pharmaceuticals and biologically active compounds. This document outlines two robust protocols for the asymmetric transformation of hept-4-en-3-one and its close analogs: a one-pot, multi-enzymatic reduction for the synthesis of chiral alcohols and an organocatalytic Michael addition for the formation of a new carbon-carbon bond with high enantiocontrol.

Application Note 1: Biocatalytic Asymmetric Reduction of 4-Methylhept-4-en-3-one

This protocol describes a one-pot, two-step enzymatic process for the synthesis of all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one, a close analog of hept-4-en-3-one. The process utilizes an ene-reductase (ER) for the asymmetric reduction of the carbon-carbon double bond, followed by an alcohol dehydrogenase (ADH) for the stereoselective reduction of the carbonyl group.

Quantitative Data Summary

| Entry | Ene-Reductase (ER) | Alcohol Dehydrogenase (ADH) | Product Stereoisomer | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Excess (de, %) | Reference |

| 1 | OYE2.6 | ADH270 | (3R,4R)-4-methylheptan-3-ol | 83 | 99 | 99 | [1] |

| 2 | OYE2.6 | ADH440 | (3S,4R)-4-methylheptan-3-ol | 76 | 99 | 99 | [1] |

| 3 | OYE1-W116V | ADH270 | (3R,4S)-4-methylheptan-3-ol | 81 | 99 | 92 | [1] |

| 4 | OYE1-W116V | ADH440 | (3S,4S)-4-methylheptan-3-ol | 72 | 99 | 94 | [1] |

Experimental Protocol

This protocol is adapted from the multi-enzymatic synthesis of 4-methylheptan-3-ol stereoisomers.[1]

Materials:

-

4-Methylhept-4-en-3-one

-

Ene-reductase (OYE2.6 from Pichia stipitis or OYE1-W116V mutant)

-

Alcohol dehydrogenase (ADH270 or ADH440)

-

Glucose Dehydrogenase (GDH)

-

NADP⁺

-

D-Glucose

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

In a reaction vessel, dissolve 100 mg (0.794 mmol) of 4-methylhept-4-en-3-one in a minimal amount of DMSO.

-

Add the DMSO solution of the substrate to a potassium phosphate buffer solution (pH 7.0).

-

To this mixture, add the first enzyme (either OYE2.6 for the (4R)-stereoisomers or OYE1-W116V for the (4S)-stereoisomers), NADP⁺, glucose dehydrogenase (GDH), and D-glucose.

-

Stir the reaction mixture at 30 °C and monitor the reduction of the C=C double bond by GC or TLC.

-

Upon complete conversion of the starting material, add the second enzyme (either ADH270 for the (3R)-alcohols or ADH440 for the (3S)-alcohols) to the reaction mixture.

-

Continue stirring at 30 °C and monitor the reduction of the carbonyl group.

-

Once the reaction is complete, extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired stereoisomer of 4-methylheptan-3-ol.

-

Determine the enantiomeric and diastereomeric excess by chiral GC analysis.

Visualization of the Biocatalytic Workflow

Caption: Workflow for the one-pot, multi-enzymatic synthesis of chiral alcohols.

Application Note 2: Organocatalytic Asymmetric Michael Addition to Acyclic Enones

This protocol details a general and scalable method for the asymmetric conjugate addition of nitromethane (B149229) to linear α,β-unsaturated ketones, a reaction applicable to hept-4-en-3-one. The reaction is catalyzed by a chiral tert-leucine-derived diamine, which facilitates the formation of a new C-C bond with high enantioselectivity.

Quantitative Data Summary

The following data is representative of the asymmetric Michael addition of nitromethane to various linear acyclic enones using a tert-leucine-derived diamine catalyst.

| Entry | Enone Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | (E)-Hex-3-en-2-one | 85 | 95 | [2] |

| 2 | (E)-Hept-3-en-2-one | 82 | 96 | [2] |

| 3 | (E)-5-Methylhex-3-en-2-one | 88 | 97 | [2] |

| 4 | (E)-1-Phenylpent-1-en-3-one | 90 | 94 | [2] |

Experimental Protocol

This protocol is adapted from the general procedure for the organocatalytic nitro-Michael addition to enones.[2]

Materials:

-

Hept-4-en-3-one

-

Nitromethane

-

tert-Leucine-derived chiral diamine catalyst

-

Silica gel for chromatography

Procedure:

-

To a solution of hept-4-en-3-one (1.0 mmol) in toluene (2.0 mL) in a reaction vial, add the tert-leucine-derived chiral diamine catalyst (0.1 mmol, 10 mol%).

-

Add nitromethane (5.0 mmol, 5.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times may vary from 24 to 72 hours depending on the substrate.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired γ-nitroketone.

-

Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualization of the Organocatalytic Cycle

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

References

Application Notes: Hept-4-en-3-one in Fragrance Formulation

Introduction

Hept-4-en-3-one (C₇H₁₂O) is an unsaturated ketone that, while not extensively documented in public fragrance literature, holds potential for use in fragrance formulations due to the olfactory characteristics of related aliphatic ketones and enones.[1] This document provides an overview of its potential scent profile based on analogous compounds, guidelines for its application, and detailed protocols for its evaluation in fragrance formulations.

Chemical Properties

A summary of the basic chemical properties of Hept-4-en-3-one is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 659728-15-1 | [1] |

| IUPAC Name | hept-4-en-3-one | [1] |

Potential Olfactory Profile

| Compound | CAS Number | Odor Description |

| 2-Hepten-4-one | 4643-25-8 | Pungent aroma, ethereal.[2][3] |

| (Z)-4-Heptenal | 6728-31-0 | Oily, fatty, green, dairy, milky, creamy.[4] |

| 4-Methylhept-4-en-3-one | 22319-31-9 | Noted as a precursor to 4-methylheptan-3-one, which has nutty, sweet, fruity, mushroom, and roasted notes.[5] |

| 1-Hepten-3-one | 2918-13-0 | Found in alfalfa and tomato.[6] |

Based on these related compounds, Hept-4-en-3-one is likely to possess a complex odor profile with green, fruity, and potentially fatty or pungent undertones. Its double bond position influences the nuance of the scent.

Application in Fragrance Formulation

Given its potential scent profile, Hept-4-en-3-one could be utilized as a modifier in various fragrance compositions:

-

Top to Middle Note: Due to its moderate molecular weight, it would likely function as a top to middle note, contributing to the initial impression and the heart of the fragrance.

-

Green and Fruity Accords: It could enhance green, herbaceous, and fruity compositions, adding a natural and vibrant quality.

-

Novel Effects: Its unique chemical structure may introduce novel olfactory effects, providing a point of differentiation in fragrance creations.

Due to the lack of extensive safety and toxicological data in the public domain for Hept-4-en-3-one specifically, it is crucial to adhere to internal safety assessments and regulatory guidelines before use in any consumer product. The Research Institute for Fragrance Materials (RIFM) provides assessments for groups of fragrance ingredients, and it is recommended to consult their database for any information on related alkyl ketones.[7]

Experimental Protocols

1. Sensory Evaluation Protocol: Triangle Test for Odor Difference

This protocol is designed to determine if a perceptible difference exists between two fragrance formulations, one containing Hept-4-en-3-one and a control.

Objective: To determine if the addition of Hept-4-en-3-one at a specific concentration creates a sensorially detectable difference in a fragrance base.

Materials:

-

Fragrance base (e.g., a simple floral or citrus accord).

-

Hept-4-en-3-one solution (e.g., 1% in ethanol).

-

Ethanol (B145695) (perfumer's grade).

-

Glass vials with caps.

-

Olfactory smelling strips (mouillettes).

-

Sensory panel of at least 15 trained assessors.

-

Controlled sensory evaluation room with proper ventilation.

Procedure:

-

Sample Preparation:

-

Prepare a control sample (A) of the fragrance base diluted in ethanol to a final concentration of 10%.

-

Prepare a test sample (B) by adding a predetermined concentration of Hept-4-en-3-one (e.g., 0.1% of the final fragrance concentrate) to the fragrance base, then diluting to 10% in ethanol.

-

-

Triangle Test Setup:

-

For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different.

-

Dip smelling strips into each vial to a depth of 1 cm for 2 seconds.

-

Present the three strips to the panelist.

-

-

Evaluation:

-

Instruct panelists to sniff each strip from left to right.

-

Ask them to identify the sample that is different from the other two.

-

A forced-choice method is used; panelists must choose one sample.

-

-

Data Analysis:

-

Record the number of correct identifications.

-

Use a statistical table for triangle tests to determine if the number of correct judgments is statistically significant at a chosen confidence level (e.g., p < 0.05).

-

2. Stability Testing Protocol: Accelerated Aging

This protocol assesses the stability of a fragrance formulation containing Hept-4-en-3-one under accelerated aging conditions.

Objective: To evaluate the impact of Hept-4-en-3-one on the color, clarity, and odor profile of a fragrance formulation over time at an elevated temperature.

Materials:

-

Fragrance formulation containing Hept-4-en-3-one.

-

Control fragrance formulation without Hept-4-en-3-one.

-

Clear glass bottles with airtight caps.

-

Temperature-controlled oven.

-

Spectrophotometer (optional, for color measurement).

-

Gas Chromatograph-Mass Spectrometer (GC-MS) (optional, for chemical analysis).

Procedure:

-

Initial Assessment:

-

Evaluate and record the initial color, clarity, and odor profile of both the test and control samples.

-

If available, perform colorimetric measurements and GC-MS analysis.

-

-

Sample Storage:

-

Store duplicate samples of both test and control formulations in the dark at an elevated temperature (e.g., 40°C) and at room temperature (as a reference).

-

-

Periodic Evaluation:

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one set of samples from the oven and allow them to return to room temperature.

-

Visually assess and record any changes in color and clarity compared to the room temperature reference samples.

-

Conduct a sensory evaluation of the odor profile by a trained perfumer or panel to identify any degradation or changes in character.

-

(Optional) Perform colorimetric and GC-MS analysis to quantify changes.

-

-

Data Presentation:

-

Summarize the visual and olfactory changes in a table for easy comparison between the test and control samples over the evaluation period.

-

3. Analytical Protocol: Gas Chromatography-Olfactometry (GC-O)

This protocol is used to identify the specific odor contribution of Hept-4-en-3-one within a complex fragrance mixture.

Objective: To characterize the odor of Hept-4-en-3-one as it elutes from the gas chromatograph and to understand its interaction with other fragrance components.

Materials:

-

Gas Chromatograph with a column suitable for fragrance analysis (e.g., DB-5 or equivalent).

-

Olfactory detection port (sniffing port).

-

Mass Spectrometer (MS) detector.

-

Fragrance sample containing Hept-4-en-3-one.

-

Trained sensory assessors.

Procedure:

-

Instrumentation Setup:

-

The GC effluent is split between the MS detector and the olfactory detection port.

-